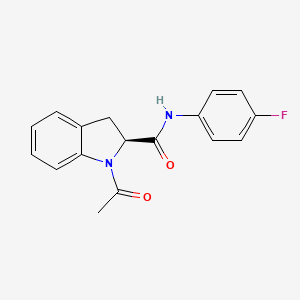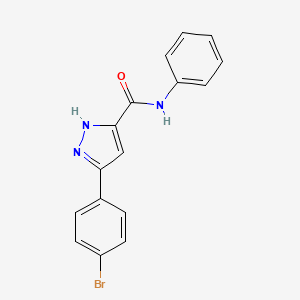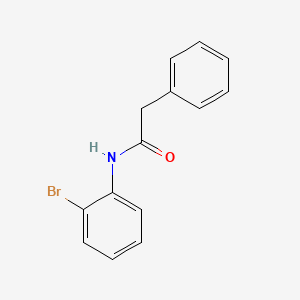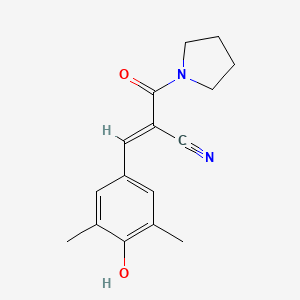
(2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FLI-06 and is known for its ability to inhibit the activity of protein phosphatase 2A (PP2A), a critical enzyme involved in various cellular processes.
Mécanisme D'action
FLI-06 inhibits (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide activity by binding to the this compound catalytic subunit, preventing its interaction with regulatory subunits, and disrupting its enzymatic activity. This inhibition leads to the activation of downstream signaling pathways, which can have various biological effects, depending on the cellular context.
Biochemical and Physiological Effects
FLI-06 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the promotion of neurite outgrowth in neuronal cells, and the inhibition of viral replication in infected cells. These effects are attributed to the activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of FLI-06 is its specificity for (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide, making it a valuable tool for studying the role of this compound in various cellular processes. However, its potency and efficacy can vary depending on the cell type and experimental conditions, which can limit its use in certain applications. Additionally, the lack of in vivo studies on FLI-06's safety and efficacy poses a significant limitation for its clinical translation.
Orientations Futures
Despite its potential therapeutic applications, several questions remain unanswered regarding FLI-06's mechanism of action and its efficacy in vivo. Further studies are needed to elucidate the downstream signaling pathways activated by FLI-06 and their role in disease pathogenesis. Additionally, the development of more potent and selective (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide inhibitors could help overcome the limitations of FLI-06 and pave the way for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of FLI-06 involves several steps, including the reaction of 4-fluoroaniline with 2,3-dihydroindole-2-carboxylic acid to form 4-fluoro-N-(2,3-dihydro-1H-indol-2-yl)aniline. This intermediate product is then acetylated using acetic anhydride to yield (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide. The final product is obtained through purification and crystallization processes.
Applications De Recherche Scientifique
FLI-06 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide is a critical enzyme involved in the regulation of various signaling pathways, and its dysregulation has been linked to the development and progression of several diseases. FLI-06's ability to inhibit this compound activity makes it a promising candidate for the development of novel therapeutics.
Propriétés
IUPAC Name |
(2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-15-5-3-2-4-12(15)10-16(20)17(22)19-14-8-6-13(18)7-9-14/h2-9,16H,10H2,1H3,(H,19,22)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLQAMWJDKHIFO-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644679.png)

![N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide](/img/structure/B7644699.png)

![N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7644726.png)
![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7644728.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)

![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)
![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
![(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)
![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)

![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)